MRS 4062 triethylammonium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

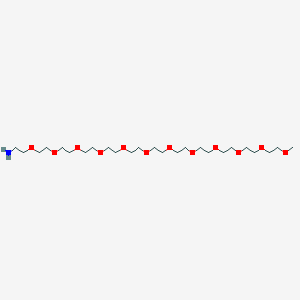

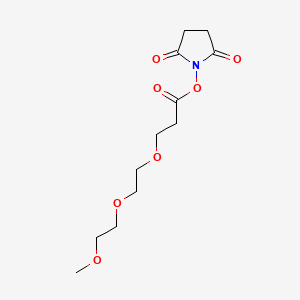

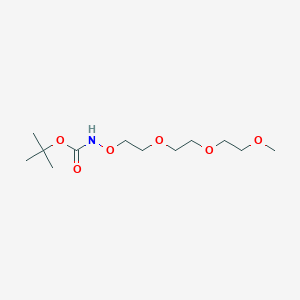

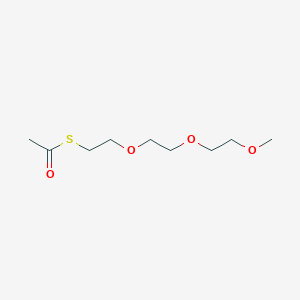

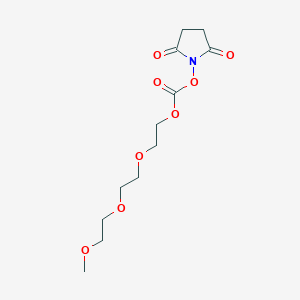

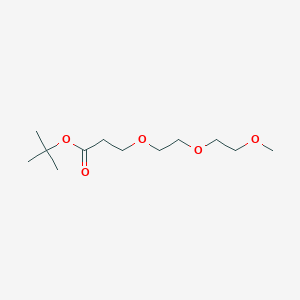

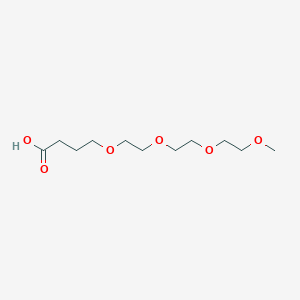

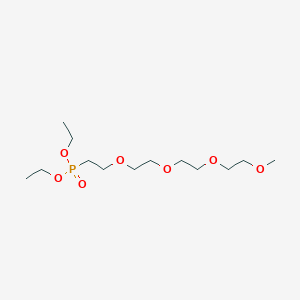

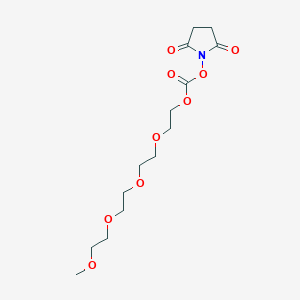

MRS 4062 triethylammonium salt is a selective P2Y4 receptor agonist . The chemical name is N4-Phenylpropoxycytidine-5’-O-triphosphate tetra (triethylammonium) salt .

Molecular Structure Analysis

The molecular weight of this compound is 1022.09 . The molecular formula is C18H26N3O15P3.4(C2H5)3N .Physical And Chemical Properties Analysis

This compound is soluble in water and is supplied pre-dissolved at a concentration of 10mM . It should be stored at -20°C . .Applications De Recherche Scientifique

Synthesis and Characterization

MRS 4062 triethylammonium salt has been utilized in various synthesis and characterization studies. Rajkumar and Chandramohan (2017) demonstrated the synthesis and crystal growth of triethylammonium-based salts, highlighting their structural, optical, thermal, electrical, and mechanical properties (Rajkumar & Chandramohan, 2017). Similarly, Virag et al. (2006) synthesized stable triethylammonium triazenide salts, contributing to the preparation of alkoxycarbonylvinyltriethylammonium triazenides (Virag, Meden, Kočevar, & Polanc, 2006).

Molecular Structure Studies

The molecular structure of triethylammonium salts has been a focus of several studies. Bednarska-Bolek et al. (2002) explored the structure and phase transitions in chloroantimonate(V) crystals involving triethylammonium salts, providing insights into their structural phase transitions (Bednarska-Bolek, Ciunik, Jakubas, Bator, & Ciapala, 2002).

Chemical Analysis Techniques

Techniques like magnetic resonance spectroscopy (MRS) have been applied in various fields, including myocardial disease and cancer. Hudsmith and Neubauer (2009) discussed the use of MRS in investigating cardiac metabolism, offering insights into cardiac energetics (Hudsmith & Neubauer, 2009). Additionally, Gillies and Morse (2005) highlighted the use of MRS in cancer research, emphasizing its application in analyzing tumor biomarkers (Gillies & Morse, 2005).

Protic Ionic Liquids and Electrochemistry

The role of triethylammonium-based salts in protic ionic liquids and electrochemistry has been significant. Shmukler et al. (2018) explored triethylammonium-based protic ionic liquids with sulfonic acids, examining their phase behavior and electrochemistry (Shmukler, Gruzdev, Kudryakova, Fadeeva, Kolker, & Safonova, 2018).

Biomedical Applications

In the biomedical field, triethylammonium salts have been used in various applications. Manna et al. (2018) synthesized amine-functionalized Fe3O4 nanoparticles using triethylammonium salts, highlighting their potential in biomedical applications like drug delivery and hyperthermia treatment (Manna, Nickel, Wroczynskyj, Yathindranath, Li, Liu, Thliveris, Klonisch, Miller, & van Lierop, 2018).

Solar Energy and Electrochemical Applications

The use of triethylammonium salts in solar energy and electrochemical applications has been researched, with Chen et al. (2007) investigating triethylamine hydroiodide as a supporting electrolyte in dye-sensitized solar cells (Chen, Suryanarayanan, Lee, & Ho, 2007).

Mécanisme D'action

Target of Action

The primary target of MRS 4062 triethylammonium salt is the P2Y4 receptor . This receptor is a part of the purinergic receptor family of G protein-coupled receptors. These receptors play a crucial role in many physiological processes, including inflammation, neuroprotection, and platelet aggregation .

Mode of Action

This compound acts as a selective agonist for the P2Y4 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, MRS 4062 binds to the P2Y4 receptor, activating it .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Action Environment

It is worth noting that the compound is stable at -20°c , suggesting that temperature could be an important factor in its storage and handling.

Analyse Biochimique

Biochemical Properties

MRS 4062 triethylammonium salt interacts with P2Y4 receptors, a type of purinergic receptor. The EC50 values for hP2Y4, hP2Y2, and hP2Y6 are 23, 640, and 740 nM respectively . This indicates that this compound has a high affinity for the P2Y4 receptor, and a lower affinity for the P2Y2 and P2Y6 receptors .

Molecular Mechanism

This compound acts as an agonist for the P2Y4 receptor This means it binds to the P2Y4 receptor and activates it, leading to a cellular response

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for MRS 4062 triethylammonium salt involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with 4-(2-aminoethyl)benzenesulfonamide (AEBS) in the presence of triethylamine.", "Starting Materials": [ "2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)", "4-(2-aminoethyl)benzenesulfonamide (AEBS)", "Triethylamine" ], "Reaction": [ "To a solution of DDQ (1.0 g, 3.7 mmol) in dry CH2Cl2 (20 mL) at 0°C was added triethylamine (1.0 mL, 7.4 mmol) dropwise.", "The mixture was stirred for 10 min at 0°C and then AEBS (0.5 g, 2.5 mmol) was added.", "The reaction mixture was stirred at 0°C for 2 h and then allowed to warm to room temperature and stirred for an additional 12 h.", "The solvent was removed under reduced pressure and the residue was dissolved in water (20 mL) and extracted with CH2Cl2 (3 × 20 mL).", "The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure.", "The residue was purified by column chromatography on silica gel using CH2Cl2/MeOH (95:5) as eluent to afford MRS 4062 triethylammonium salt as a yellow solid (0.4 g, 40%)." ] } | |

Numéro CAS |

1309871-50-8 |

Formule moléculaire |

C42H86N7O15P3 |

Poids moléculaire |

1022.11 |

Nom IUPAC |

N4-Phenylpropoxycytidine-5'-O-triphosphate tetra(triethylammonium) salt |

InChI |

InChI=1S/C18H26N3O15P3.4C6H15N/c22-15-13(11-33-38(28,29)36-39(30,31)35-37(25,26)27)34-17(16(15)23)21-9-8-14(19-18(21)24)20-32-10-4-7-12-5-2-1-3-6-12;4*1-4-7(5-2)6-3/h1-3,5-6,8-9,13,15-17,22-23H,4,7,10-11H2,(H,28,29)(H,30,31)(H,19,20,24)(H2,25,26,27);4*4-6H2,1-3H3/t13-,15-,16-,17-;;;;/m1..../s1 |

Clé InChI |

ZCDZFMKRHPANNI-IHQKQWLFSA-N |

SMILES |

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.O[C@@H]([C@H]([C@H](N1C(N=C(C=C1)NOCCCC2=CC=CC=C2)=O)O3)O)[C@H]3COP([O-])(OP([O-])(OP([O-])([O-])=O)=O)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

MRS4062; MRS 4062; MRS-4062; MRS 4062 triethylammonium salt. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.